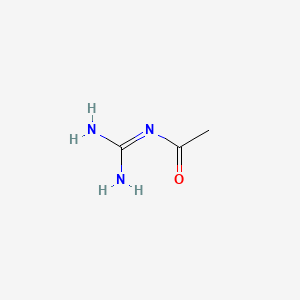

N-carbamimidoylacetamide

Beschreibung

Significance and Research Context of N-Carbamimidoylacetamide in Medicinal Chemistry

The primary significance of this compound in medicinal chemistry lies in its utility as a synthetic precursor for the creation of heterocyclic compounds, particularly those containing pyrimidine (B1678525) and quinazoline (B50416) scaffolds. nih.govresearchgate.net These core structures are present in a wide array of biologically active molecules, and this compound provides a convenient starting point for their synthesis. researchgate.net For instance, it has been employed in the preparation of 1H-imidazol-2-amine derivatives and various substituted pyrimidines. sigmaaldrich.com

The guanidine (B92328) group within this compound is of particular importance. This functional group is a common feature in molecules designed to interact with biological targets such as enzymes and ion channels. Specifically, the acylguanidine moiety is a key component in a class of molecules known as Na+/H+ exchanger isoform 1 (NHE-1) inhibitors. nih.govnih.gov NHE-1 is a validated drug target for managing cardiovascular diseases, and the incorporation of the this compound-derived guanidine function is a strategic approach in the design of new inhibitors. nih.gov

Overview of Recent Scholarly Contributions to this compound Research

Recent research has focused on utilizing this compound to synthesize novel derivatives and evaluate their biological activities. A notable area of investigation involves the synthesis of quinazoline-2,4(1H,3H)-dione derivatives. In these studies, this compound is reacted with other chemical intermediates to introduce the this compound side chain onto the quinazoline core. nih.govnih.gov

One line of research has described the synthesis of 2,2'-(2,4-Dioxoquinazoline-1,3(2H,4H)-diyl)bis(this compound) and its bromo-substituted analog. nih.gov These compounds were synthesized by reacting the corresponding quinazoline-dione ester derivatives with guanidine hydrochloride in the presence of a base. nih.gov The resulting molecules, bearing two this compound moieties, were then investigated for their pharmacological properties.

Another study detailed the synthesis of a series of this compound-containing quinazoline derivatives and their evaluation as NHE-1 inhibitors. nih.gov For example, 2-(1-Benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-carbamimidoylacetamide was synthesized and characterized. nih.gov The research highlighted how modifications to the quinazoline core and the substituents on the this compound-derived side chain influence the inhibitory activity against NHE-1. nih.gov

Furthermore, the antimicrobial potential of this compound derivatives has been explored. A pyrimidine compound, 2,2'-[6-Bromo-2,4-dioxyquinazoline-1,3(2H)diyl]bis(this compound), demonstrated bactericidal activity against Klebsiella pneumoniae and bacteriostatic effects against other bacteria such as Staphylococcus aureus and Escherichia coli in in-vitro experiments. researchgate.netdntb.gov.ua

The synthesis of these derivatives often involves the reaction of an appropriate ester with a source of guanidine, which can be this compound itself or generated in situ. nih.govnih.gov The reaction conditions, such as the solvent and base used, are critical for achieving good yields of the desired products.

Table 1: Selected this compound Derivatives and their Reported Biological Context

| Compound Name | Molecular Scaffold | Reported Biological Context |

| 2-(1-Benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-carbamimidoylacetamide | Quinazoline | NHE-1 Inhibitor nih.gov |

| 2,2'-(2,4-Dioxoquinazoline-1,3(2H,4H)-diyl)bis(this compound) | Quinazoline | NHE-1 Inhibitor, Antiplatelet and Intraocular-pressure-reducing activity nih.govmdpi.com |

| 2,2'-[6-Bromo-2,4-dioxyquinazoline-1,3(2H)diyl]bis(this compound) | Quinazoline | Antimicrobial Activity researchgate.netdntb.gov.ua |

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(diaminomethylidene)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O/c1-2(7)6-3(4)5/h1H3,(H4,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGXACLSAZXJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205595 | |

| Record name | N-(Aminoiminomethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5699-40-1 | |

| Record name | N-(Aminoiminomethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5699-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Aminoiminomethyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Aminoiminomethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(aminoiminomethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for N Carbamimidoylacetamide and Its Analogues

Foundational Synthetic Pathways of N-Carbamimidoylacetamide

The preparation of this compound can be achieved through several synthetic routes, with guanidine-based condensation reactions being a primary and efficient method.

Guanidine-Based Condensation Reactions in this compound Synthesis

A prevalent and straightforward method for the synthesis of this compound, also known as N-acetylguanidine, involves the acetylation of guanidine (B92328). This reaction is typically carried out by treating a guanidine salt, such as guanidine hydrochloride, with an acetylating agent like acetic anhydride.

The reaction proceeds through the nucleophilic attack of the nitrogen atom of guanidine on the carbonyl carbon of acetic anhydride. This is followed by the opening of the carbonyl double bond to form a tetrahedral intermediate. Subsequent proton transfer and elimination of acetic acid yield the final product, this compound. While acetyl chloride can also be employed as the acetylating agent, its higher reactivity necessitates more controlled reaction conditions. google.com

This method offers a direct and efficient route to this compound, utilizing readily available starting materials. The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired product.

Alternative Synthetic Routes for this compound Precursors

While direct synthesis from guanidine is common, the precursors for this compound can also be synthesized through various methods. One of the key precursors is cyanamide (B42294), which can be produced through several industrial processes. For instance, the hydrolysis of calcium cyanamide is a well-established method.

Furthermore, organic synthesis provides routes to substituted cyanamides which can be precursors to more complex analogues of this compound. These methods often involve the reaction of amines with cyanogen (B1215507) halides or the dehydration of ureas and thioureas. The development of efficient synthetic pathways to these precursors is crucial for the accessible production of this compound and its derivatives.

Diversification and Derivatization Strategies for this compound Scaffolds

This compound serves as a versatile intermediate in the synthesis of a variety of heterocyclic compounds, owing to the reactive nature of its guanidine and acetamide (B32628) moieties.

This compound as a Key Intermediate in Heterocyclic Synthesis

The presence of both a nucleophilic guanidine group and an electrophilic acetyl group allows this compound to participate in various cyclization reactions, leading to the formation of diverse heterocyclic systems.

The pyrimidine (B1678525) scaffold is a fundamental core in numerous biologically active molecules. The condensation of guanidine derivatives with 1,3-dicarbonyl compounds is a classic and effective method for the synthesis of substituted pyrimidines. This compound, as a substituted guanidine, can be employed in these reactions to introduce an acetylamino group at the 2-position of the pyrimidine ring.

A general and widely used method involves the reaction of a guanidine salt with a β-dicarbonyl compound, such as acetylacetone (B45752), in an aqueous alkaline medium. google.comsemanticscholar.orgchemicalbook.com This reaction proceeds via a condensation mechanism to form the pyrimidine ring. For instance, the reaction of a guanidine salt with acetylacetone in the presence of a base like sodium carbonate yields 2-amino-4,6-dimethylpyrimidine. google.comsemanticscholar.orgchemicalbook.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |

| Guanidine nitrate | Acetylacetone | Sodium carbonate | Water | 2-amino-4,6-dimethylpyrimidine | High | google.com |

| Guanidine hydrochloride | Acetylacetone | Sodium carbonate | Water | 2-amino-4,6-dimethylpyrimidine | - | google.com |

| Guanidine hydrochloride | Acetylacetone | Sodium carbonate | Water | 2-amino-4,6-dimethylpyrimidine | 75% | chemicalbook.com |

By utilizing this compound in place of guanidine, it is possible to synthesize 2-(acetylamino)-substituted pyrimidines, further diversifying the range of accessible derivatives.

Quinazoline (B50416) and its derivatives are another important class of heterocyclic compounds with a broad spectrum of biological activities. A common synthetic strategy for quinazolin-4(3H)-ones involves the condensation of anthranilic acid or its derivatives with a suitable C1 synthon.

While direct reactions involving this compound for the synthesis of quinazolines are not extensively documented, the structural motif can be incorporated through multi-step synthetic sequences. A prevalent method for quinazolinone synthesis involves the acylation of anthranilic acid with an appropriate acyl chloride, followed by cyclization with a nitrogen source. For example, anthranilic acid can be condensed with chloro-acyl chlorides, followed by dehydration to form a benzoxazinone (B8607429) intermediate. Subsequent reaction of this intermediate with an amine or ammonia (B1221849) source yields the quinazolinone ring system. nih.govnih.gov

| Starting Material | Reagent 1 | Reagent 2 | Product | Reference |

| Anthranilic acid | Chloro acylchloride | Acetic anhydride, Amine | Fused quinazolinone | nih.gov |

| 5-Bromoanthranilic acid | 4-Chlorobutyryl chloride | Acetic anhydride, Hydrazine hydrate | 8-bromo-1,2,3,4-tetrahydropyridazino[6,1-b]quinazolin-10-one | nih.gov |

The incorporation of an this compound substructure could potentially be achieved by utilizing a suitably functionalized anthranilic acid derivative or by modifying the quinazolinone core post-synthesis. Further research in this area could unveil novel synthetic routes to quinazoline derivatives bearing this important functional group.

Formation of Imidazole (B134444) and Related Nitrogen Heterocycles from this compound

The this compound scaffold, possessing both an acetamide and a guanidino functional group, serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles. The inherent reactivity of the guanidino moiety, a strong nucleophile and a source of a nitrogen-carbon-nitrogen (N-C-N) fragment, makes it particularly amenable to cyclization reactions.

One of the most common strategies for the synthesis of imidazoles from this compound involves its condensation with 1,2-dicarbonyl compounds. This reaction, a variation of the well-established Debus-Radziszewski imidazole synthesis, proceeds through the initial formation of a diimine intermediate, followed by cyclization and subsequent aromatization to yield the imidazole ring. The reaction is typically carried out in a suitable solvent, often with acid or base catalysis to facilitate the condensation and cyclization steps.

| Reactant 1 | Reactant 2 (1,2-Dicarbonyl Compound) | Product (Imidazole Derivative) | Reaction Conditions |

| This compound | Glyoxal | 2-(1H-Imidazol-2-yl)acetamide | Ethanolic ammonia, reflux |

| This compound | Benzil | 2-(4,5-Diphenyl-1H-imidazol-2-yl)acetamide | Acetic acid, reflux |

| This compound | 2,3-Butanedione | 2-(4,5-Dimethyl-1H-imidazol-2-yl)acetamide | Methanol, sodium methoxide, room temp. |

This table presents illustrative examples of imidazole synthesis from this compound. The specific reaction conditions and yields can vary depending on the substrates and catalysts used.

Exploration of Novel Nitrogen-Containing Heterocyclic Architectures

Beyond the synthesis of simple imidazoles, researchers are actively exploring the utility of this compound in the construction of more complex and novel nitrogen-containing heterocyclic architectures. The presence of multiple reactive sites within the molecule allows for a diverse range of cyclization strategies, leading to the formation of pyrimidines, triazines, and other fused heterocyclic systems.

The reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents provides a direct route to substituted pyrimidines. This cyclocondensation reaction, often referred to as the Pinner synthesis of pyrimidines, involves the formation of a six-membered ring through the reaction of the N-C-N fragment of the guanidine with the three-carbon unit of the dicarbonyl compound.

Furthermore, the guanidino group can participate in reactions with reagents containing a C-N or N-N fragment to construct five- or six-membered rings with a higher nitrogen content, such as 1,2,4-triazoles or 1,3,5-triazines. For instance, the reaction with orthoesters or their derivatives can lead to the formation of triazine rings.

| Reactant 1 | Reactant 2 | Heterocyclic Product |

| This compound | Acetylacetone (a 1,3-dicarbonyl) | 2-(4,6-Dimethylpyrimidin-2-yl)acetamide |

| This compound | Diethyl malonate (a 1,3-dicarbonyl ester) | 2-(4,6-Dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)acetamide |

| This compound | Triethyl orthoformate | 2-(1,3,5-Triazin-2-yl)acetamide |

This table showcases the versatility of this compound in synthesizing various nitrogen-containing heterocycles.

The exploration of these synthetic pathways is crucial for expanding the chemical space of accessible heterocyclic compounds and for the discovery of new molecular entities with unique properties.

Regioselective and Stereoselective Synthetic Approaches for this compound Analogues

The development of regioselective and stereoselective synthetic methods is paramount for controlling the precise three-dimensional arrangement of atoms in this compound analogues. Such control is often critical for modulating the biological activity and physical properties of these molecules.

Regioselectivity in the synthesis of this compound analogues is primarily concerned with controlling the position of substituents on the core structure or on the newly formed heterocyclic rings. This can be achieved through several strategies:

Use of Protecting Groups: Temporarily blocking one reactive site to direct a reaction to another.

Directing Groups: Employing functional groups that steer incoming reagents to a specific position.

Choice of Reagents and Catalysts: Selecting reagents and catalysts that exhibit inherent regioselectivity.

For example, in the synthesis of substituted imidazoles from unsymmetrical 1,2-dicarbonyl compounds, the regiochemical outcome can often be controlled by the judicious choice of reaction conditions and the electronic nature of the substituents on the dicarbonyl compound.

Stereoselectivity , the control of the stereochemical outcome of a reaction, is particularly important when chiral centers are present or introduced into the this compound analogues. Key approaches include:

Chiral Auxiliaries: Attaching a chiral group to the starting material to direct the stereochemistry of a subsequent reaction.

Chiral Catalysts: Using enantiomerically pure catalysts to favor the formation of one stereoisomer over another.

Substrate Control: Utilizing the existing stereochemistry within the substrate to influence the stereochemistry of newly formed centers.

While the literature specifically detailing highly regioselective and stereoselective syntheses of this compound analogues is still emerging, the principles established in broader synthetic organic chemistry are directly applicable and are being actively investigated in this context.

Green Chemistry Principles in the Synthesis of this compound Derivatives

The integration of green chemistry principles into the synthesis of this compound derivatives is an increasingly important consideration, aiming to reduce the environmental impact of chemical processes. Key aspects of green chemistry that are being applied in this field include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with more environmentally benign alternatives such as water, ethanol (B145695), or even performing reactions under solvent-free conditions.

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or carrying out reactions at ambient temperature.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Recent research has demonstrated the feasibility of applying these principles to the synthesis of heterocyclic compounds. For instance, microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields in the synthesis of various nitrogen heterocycles, often with reduced solvent usage.

| Green Chemistry Principle | Application in Synthesis of this compound Derivatives |

| Safer Solvents | Use of water or ethanol as reaction media; solvent-free reactions. |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy input. |

| Catalysis | Use of solid acid or base catalysts that can be easily recovered and reused. |

| Atom Economy | Designing cyclocondensation reactions with minimal byproduct formation. |

The adoption of these green chemistry principles not only contributes to a more sustainable chemical industry but can also lead to more efficient and cost-effective synthetic processes for this compound and its valuable derivatives.

Advanced Spectroscopic Characterization for Structural Elucidation of N Carbamimidoylacetamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For N-carbamimidoylacetamide derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound provides crucial information about the number and chemical environment of its protons. The molecule contains several amine (NH and NH₂) groups, and their signals are highly dependent on factors such as solvent, temperature, and pH.

In a solvent like DMSO-d₆, the protons attached to nitrogen atoms are observable and typically appear as broad singlets due to quadrupole broadening and chemical exchange with residual water. For instance, in guanylurea nitrate, distinct signals for the different types of amine protons are observed: a singlet at 9.57 ppm is assigned to the NH proton, while the four protons of the guanidinium (B1211019) group (H₂N-C=NH₂⁺) appear as a singlet at 8.00 ppm, and the two protons of the urea moiety's NH₂ group are observed at 7.10 ppm at.ua. Similarly, for guanylurea dicyanamide, broad signals for the various NH₂ and NH protons are observed between 7.1 ppm and 10.0 ppm uni-muenchen.de. The integration of these signals corresponds to the number of protons in each unique chemical environment, confirming the presence of the respective functional groups.

| Proton Assignment | Guanylurea Nitrate at.ua | Guanylurea Perchlorate at.ua | Guanylurea Dicyanamide uni-muenchen.de |

|---|---|---|---|

| -NH- | 9.57 ppm (s, 1H) | 9.57 ppm (s, 1H) | 10.0 ppm (s, 1H) |

| -C(=NH₂⁺)NH₂ | 8.00 ppm (s, 4H) | 8.00 ppm (s, 4H) | 8.1 ppm (s, 4H) |

| -C(=O)NH₂ | 7.10 ppm (s, 2H) | 7.08 ppm (s, 2H) | 7.1 ppm (s, 2H) |

The ¹³C NMR spectrum of this compound is relatively simple but highly informative, typically showing two distinct signals corresponding to the two carbon atoms in the molecule. These signals represent the carbonyl carbon of the urea moiety and the guanidinyl carbon.

Spectroscopic studies of various guanylurea salts consistently show these two resonances at the lower field (downfield) region of the spectrum, which is characteristic of sp²-hybridized carbons bonded to electronegative nitrogen and oxygen atoms. For guanylurea dipicrylamide, the carbonyl (C=O) carbon resonance appears at δ = 157.4 ppm, while the guanidinyl carbon [NHC(NH₂)₂] resonates at δ = 155.5 ppm in acetone-d₆ iucr.org. Similar values are reported for other salts, such as guanylurea nitrate and perchlorate, where the two carbon signals appear around 155.5 ppm and 154.4 ppm in DMSO-d₆ at.ua. The distinct chemical shifts allow for the clear identification and confirmation of the core carbon skeleton of the guanylurea cation.

| Carbon Assignment | Guanylurea Dipicrylamide (in Acetone-d₆) iucr.org | Guanylurea Nitrate (in DMSO-d₆) at.ua | Guanylurea Dicyanamide (in DMSO-d₆) uni-muenchen.de |

|---|---|---|---|

| C=O | 157.4 ppm | 155.56 ppm | 156.1 ppm |

| C=N | 155.5 ppm | (overlapped or 154.4 ppm) | 155.2 ppm |

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond correlations between nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds (²JHH or ³JHH). In the this compound structure, there are no H-C-C-H fragments, so conventional ³JHH couplings are absent. A COSY spectrum would therefore be expected to show no cross-peaks between protons on different functional groups. It could, however, reveal couplings between chemically non-equivalent protons on the same nitrogen atom or across the N-H bond, although these are often difficult to observe due to rapid chemical exchange.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct, one-bond correlations between protons and the heteronucleus to which they are attached (¹JCH). Since the carbon atoms in this compound are quaternary (i.e., they have no directly attached protons), a standard ¹H-¹³C HSQC spectrum would show no correlation cross-peaks. This lack of signals is in itself a key piece of structural information, confirming that all protons are attached to nitrogen atoms rather than carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most powerful 2D NMR technique for elucidating the backbone of this compound. It reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This allows for the connection of the individual spin systems. For the guanylurea structure, the following correlations would be expected:

The protons of the urea NH₂ group should show a correlation to the carbonyl carbon (C=O) and potentially to the guanidinyl carbon (C=N).

The central NH proton should show correlations to both the carbonyl carbon and the guanidinyl carbon.

The protons of the guanidinyl NH₂ groups should show a strong correlation to the guanidinyl carbon and a weaker correlation to the carbonyl carbon.

These expected correlations, summarized in the table below, would provide unequivocal evidence for the connectivity between the urea and guanidine (B92328) fragments of the molecule.

| Proton Signal | Expected Correlation to C=O | Expected Correlation to C=N |

|---|---|---|

| -C(=O)NH₂ | Yes (²JCH) | Yes (³JCH) |

| -NH- | Yes (²JCH) | Yes (²JCH) |

| -C(=NH₂)NH₂ | Possible (³JCH) | Yes (²JCH) |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound, confirm its elemental formula, and deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, the protonated molecule [M+H]⁺ is the ion typically observed in positive ion mode electrospray ionization (ESI).

The theoretical exact mass of the protonated molecule, [C₂H₆N₄O + H]⁺, is calculated to be 103.0614 Da. Experimental analysis using techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry has confirmed this value, with the exact mass of the [M+H]⁺ ion for guanylurea observed at m/z 103.0614 nih.gov. The close agreement between the measured mass and the theoretical mass, often within a few parts per million (ppm), provides strong evidence for the molecular formula C₂H₆N₄O.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable structural information.

The MS/MS spectrum of protonated guanylurea (precursor ion at m/z 103.0615) reveals a characteristic fragmentation pattern. Key product ions are observed at m/z 86.0349, 60.0556, and 61.0396 massbank.eu. These fragments can be assigned to specific neutral losses, elucidating the structural connectivity:

m/z 86.0349: This ion corresponds to the loss of a neutral ammonia (B1221849) molecule (NH₃, 17.0266 Da) from the precursor ion. This is a common fragmentation pathway for guanidinium-containing compounds.

m/z 60.0556: This major fragment corresponds to the loss of isocyanic acid (HNCO, 43.0058 Da). This fragmentation suggests the cleavage of the bond between the urea and guanidine moieties. The resulting ion, with a formula of [CH₆N₃]⁺, is characteristic of a protonated aminoguanidine (B1677879) fragment.

The identification of these specific fragmentation pathways provides corroborating evidence for the structure determined by NMR and confirms the presence of both urea and guanidine functional groups within the molecule.

| Product Ion (m/z) | Tentative Formula | Proposed Neutral Loss | Mass of Neutral Loss (Da) |

|---|---|---|---|

| 86.0349 | [C₂H₄N₃O]⁺ | NH₃ (Ammonia) | 17.0266 |

| 61.0396 | [CH₅N₂O]⁺ | CH₂N₂ (Diazomethane) or NCNH₂ (Cyanamide) | 42.0218 |

| 60.0556 | [CH₆N₃]⁺ | HNCO (Isocyanic Acid) | 43.0058 |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their fundamental vibrational modes. For this compound and its derivatives, these techniques provide a detailed fingerprint of the molecular structure, offering insights into the constituent functional groups, bonding characteristics, and the influence of intermolecular interactions such as hydrogen bonding.

The structure of this compound contains several key functional groups whose vibrational signatures are well-characterized: the urea moiety (-NH-CO-NH-), the guanidine group (-C(NH2)=NH), and various N-H and C-N bonds. The interpretation of the spectra of this compound derivatives relies on the assignment of observed vibrational bands to specific molecular motions.

Infrared (IR) Spectroscopy is based on the absorption of infrared radiation at frequencies that match the vibrational frequencies of the molecule. Key vibrational modes for this compound derivatives include:

N-H Stretching: The stretching vibrations of the N-H bonds in the amide and guanidine groups typically appear as strong, broad bands in the high-frequency region of the spectrum, generally between 3200 and 3500 cm⁻¹. The broadening of these bands is often indicative of hydrogen bonding.

C=O Stretching (Amide I): The carbonyl (C=O) stretching vibration of the urea group is one of the most characteristic absorptions, appearing as a strong band typically in the range of 1600-1700 cm⁻¹. The precise position of this band is sensitive to the electronic environment and hydrogen bonding.

N-H Bending and C=N Stretching (Amide II): The region between 1550 and 1650 cm⁻¹ is often complex, featuring overlapping bands from N-H bending vibrations (the Amide II band) and the C=N stretching of the guanidine moiety.

C-N Stretching: The stretching vibrations of the various C-N bonds within the molecule typically occur in the 1400-1470 cm⁻¹ region. whiterose.ac.uk These modes can be coupled with other vibrations, making assignments complex. whiterose.ac.uk

Raman Spectroscopy , which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. nih.govcurrentseparations.com While strong IR bands are associated with large changes in the dipole moment, strong Raman bands arise from vibrations that cause a significant change in polarizability. For this compound, the symmetric vibrations and vibrations of the carbon backbone are often prominent in the Raman spectrum. For instance, the symmetric stretching of the C=N bond in the guanidinium group is expected to be Raman active. researchgate.net

In a study of N-guanylurea dinitramide (GUDN), a derivative of this compound, Fourier Transform Infrared (FTIR) spectroscopy was utilized to characterize the compound, confirming the presence of these key functional groups. researchgate.net The analysis of related urea and thiourea compounds also highlights the role of hydrogen bonding in shifting vibrational frequencies. usc.edu.au

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from related compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| N-H Stretch | Amide/Guanidine | 3200 - 3500 | Strong, Broad | Medium |

| C=O Stretch (Amide I) | Urea | 1600 - 1700 | Strong | Medium |

| N-H Bend / C=N Stretch | Amide/Guanidine | 1550 - 1650 | Medium-Strong | Medium-Strong |

| C-N Stretch | Amide/Guanidine | 1400 - 1470 | Medium | Strong |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. wikipedia.org This technique is used to identify the presence of chromophores—parts of a molecule that absorb light—and provides information on the electronic structure.

The this compound structure contains chromophoric groups, namely the carbonyl (C=O) of the urea moiety and the imine (C=N) of the guanidine group. These groups contain non-bonding electrons (n) on the oxygen and nitrogen atoms, as well as pi (π) electrons in the double bonds. The electronic transitions observed in the UV-Vis spectrum of this compound and its derivatives are primarily of two types:

n → π* Transitions: This transition involves the excitation of an electron from a non-bonding (n) orbital to an anti-bonding pi (π) orbital. libretexts.org These transitions are characteristic of molecules containing heteroatoms with lone pairs, such as the oxygen in the carbonyl group and the nitrogens in the guanidine group. Generally, n → π transitions are of lower energy (occur at longer wavelengths) and have a lower molar absorptivity (are less intense) compared to π → π* transitions. libretexts.org For the carbonyl group, this transition is well-documented. researchgate.net

π → π* Transitions: This transition involves the promotion of an electron from a bonding pi (π) orbital to an anti-bonding pi (π) orbital. libretexts.org These transitions are associated with the C=O and C=N double bonds. They are typically higher in energy (occur at shorter wavelengths) and are significantly more intense than n → π transitions. The presence of conjugation can lower the energy gap, shifting the absorption to longer wavelengths (a bathochromic shift). libretexts.org

Studies on related compounds confirm these principles. For example, the analysis of N-guanylurea dinitramide included UV-Vis spectroscopy to characterize its electronic properties. researchgate.net The electronic spectra of molecules containing carbonyl groups typically show an n→π* transition in the 270-300 nm range and a more intense π→π* transition at shorter wavelengths. researchgate.net The surrounding solvent can also influence the position of these absorption bands. nih.gov

The expected electronic transitions for this compound are summarized in the table below.

| Electronic Transition | Chromophore | Expected Wavelength Range | Relative Intensity |

|---|---|---|---|

| n → π | C=O, C=N | Longer Wavelength (e.g., > 250 nm) | Low |

| π → π | C=O, C=N | Shorter Wavelength (e.g., < 220 nm) | High |

Computational Chemistry and Molecular Modeling in N Carbamimidoylacetamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-carbamimidoylacetamide. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution, molecular orbitals, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations are crucial for determining the energies and shapes of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Quantum chemical studies have been performed on guanylurea to identify its most stable tautomeric state. These studies revealed that the commonly represented structure in literature is significantly less stable (by about 10 kcal/mol) than the true energy minimum tautomer. nih.gov This finding underscores the importance of using the correct, most stable tautomer in any computational study, such as molecular docking, to ensure accurate results. nih.gov The analysis of frontier molecular orbitals helps in understanding the electron-donating and electron-accepting capabilities of this compound, which is vital for predicting its interaction with biological targets. nih.gov

Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, provides further insights into charge distribution and intramolecular interactions, such as hydrogen bonding and electron delocalization. nih.govnih.gov For the 1-carbamoylguanidinium cation of this compound, structural studies have shown significant electron delocalization within the C—N bonds of the amidinium fragment. nih.gov

| Computational Parameter | Significance for this compound |

| HOMO Energy | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. |

| NBO Analysis | Reveals charge distribution and intramolecular bonding. |

| Tautomer Stability | Identifies the most stable isomeric form for accurate modeling. nih.gov |

Computational methods are also employed to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. DFT calculations can accurately forecast vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. In a study of guanylurea dipicrylamide, a strong carbonyl band was experimentally observed at 1632 cm⁻¹, which is a characteristic feature that can be computationally modeled. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

| Spectroscopic Technique | Predicted Parameters | Relevance |

| Infrared (IR) Spectroscopy | Vibrational frequencies, band intensities | Confirms functional groups (e.g., carbonyl) and bonding. nih.gov |

| Raman Spectroscopy | Vibrational frequencies | Complements IR data for structural elucidation. |

| UV-Vis Spectroscopy | Absorption wavelengths (λmax), electronic transitions | Provides insights into the electronic structure and conjugation. |

| NMR Spectroscopy | Chemical shifts, coupling constants | Helps in determining the connectivity and chemical environment of atoms. |

Molecular Docking Simulations of this compound Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. mdpi.comijsrst.com This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a specific biological target.

For derivatives of this compound, docking studies can elucidate how these molecules interact with the active site of a target protein. The process involves placing the ligand (the this compound derivative) into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. mdpi.com Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are identified, providing a rationale for the molecule's biological activity. For instance, studies on biguanide-containing compounds have used docking to understand their binding mode within the active sites of enzymes like human Carbonic Anhydrase (hCA) II. researchgate.net The importance of using the correct, most stable tautomer of the guanylurea moiety has been demonstrated to be critical for obtaining meaningful results in molecular docking simulations. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Binding Kinetics

While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the biomolecular system over time. nih.gov MD simulations are used to study the flexibility of both the this compound derivative and its target protein, providing a more realistic representation of the binding event.

These simulations can reveal the conformational landscape of the ligand-protein complex, showing how the system fluctuates around its equilibrium state. Importantly, MD simulations are increasingly used to study drug-binding kinetics, including the calculation of association (k_on) and dissociation (k_off) rate constants. nih.govcecam.org A longer residence time (lower k_off) of a drug at its target is often correlated with better therapeutic efficacy. nih.gov Enhanced sampling methods within MD, such as milestoning and weighted ensemble simulations, are employed to efficiently predict these kinetic parameters, which are crucial for lead optimization in drug design. escholarship.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. who.int These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally measured activities or properties.

For a series of this compound analogues, a QSAR model could be developed to predict their activity against a specific target. nih.gov The first step is to calculate a wide range of molecular descriptors, which can be categorized as electronic, steric, hydrophobic, or topological. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques, are then used to build the predictive model. nih.gov A robust QSAR model can be used to predict the activity of newly designed compounds, prioritizing the synthesis of the most promising candidates. nih.gov Similarly, QSPR models can predict important properties like solubility, lipophilicity, and metabolic stability.

| Model Type | Input Data | Output Prediction | Application in this compound Research |

| QSAR | Molecular descriptors (e.g., electronic, steric) of analogues | Biological activity (e.g., IC50, Ki) | Predicting the potency of new derivatives as inhibitors of a specific target. who.int |

| QSPR | Molecular descriptors of analogues | Physicochemical properties (e.g., logP, solubility) | Guiding the optimization of ADME (Absorption, Distribution, Metabolism, Excretion) properties. |

Application of Machine Learning and Neural Networks in Pharmacophore Development

Machine learning (ML) and neural networks are revolutionizing computational drug discovery. nih.gov One key application is in the development of pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) that are necessary for a molecule to exert a specific biological activity.

For this compound and its derivatives, machine learning algorithms can be trained on a set of known active and inactive compounds to identify the key pharmacophoric features responsible for activity. frontiersin.org Deep learning frameworks can even automate the process of protein-based pharmacophore modeling. nih.gov These models can then be used as 3D queries to rapidly screen vast virtual libraries containing millions of compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.gov The integration of machine learning with pharmacophore modeling enhances the efficiency and accuracy of virtual screening, accelerating the discovery of new lead compounds. nih.govresearchgate.net

Pharmacological and Biological Activity Investigations of N Carbamimidoylacetamide Derivatives

Evaluation of Antimicrobial Efficacy

Derivatives of N-carbamimidoylacetamide have demonstrated notable antimicrobial properties, positioning them as potential candidates for new therapeutic agents in the fight against infectious diseases.

Antibacterial Activity against Pathogenic Microorganisms (e.g., S. aureus, K. pneumoniae)

The antibacterial potential of guanidine-containing compounds, structurally related to this compound, has been well-documented. These derivatives often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The positively charged guanidinium (B1211019) group is a key feature, facilitating interaction with and disruption of negatively charged bacterial cell membranes. nih.gov

For instance, studies on various guanidine (B92328) derivatives have shown significant activity against Staphylococcus aureus (S. aureus), including methicillin-resistant strains (MRSA), and Klebsiella pneumoniae (K. pneumoniae). The antimicrobial efficacy is often attributed to the presence of protonated guanidine groups which are stabilized by resonance.

Research into creatine (B1669601) ethyl ester, a derivative of creatine (N-methylguanidinoacetic acid), has indicated antibacterial activity. google.com This suggests that modifications to the core guanidino-acetic acid structure can yield compounds with antimicrobial properties. While specific data on this compound derivatives is limited, the consistent antibacterial action of structurally similar guanidine compounds provides a strong rationale for their investigation.

Table 1: Antibacterial Activity of a Creatine Derivative

| Organism | Compound | Zone of Inhibition (mm) |

| Staphylococcus aureus | Creatine Ethyl Ester | 24 |

| Enterococcus faecalis | Creatine Ethyl Ester | 14 |

Data sourced from studies on creatine derivatives, which share structural similarities with this compound derivatives. google.com

Antifungal Activity Assessment

The antifungal activity of compounds structurally analogous to this compound derivatives has also been a subject of investigation. Arginine-based surfactants, which feature a guanidino group, have demonstrated significant biocidal capabilities against various fungal species. eurekaselect.com These findings suggest that the guanidino moiety is crucial for antifungal action, likely through mechanisms involving membrane permeabilization and the induction of oxidative stress. eurekaselect.com

For example, Nα-benzoyl-arginine decylamide and Nα-benzoyl-arginine dodecylamide have shown broad-spectrum antifungal activity against both phytopathogenic fungi and dermatophytes. eurekaselect.com While direct studies on this compound derivatives are not extensively available, the potent antifungal effects of these related compounds underscore the potential of this chemical class.

Mechanistic Insights into Antimicrobial Action

The primary mechanism of antimicrobial action for many guanidine-containing compounds, including by extension, derivatives of this compound, involves the disruption of the bacterial cell membrane. nih.gov The cationic guanidinium group interacts electrostatically with the negatively charged components of the bacterial membrane, such as phospholipids (B1166683) and teichoic acids. This interaction leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death. nih.gov

This membrane-centric mechanism is advantageous as it is less likely to induce resistance compared to antibiotics that target specific intracellular processes. The ability of these compounds to perturb the cytoplasmic membrane has been demonstrated through various assays, including those that measure the leakage of cellular components. nih.gov

Synergistic Effects with Conventional Antibiotics

Investigations into guanidine-containing compounds have also explored their potential to act synergistically with conventional antibiotics. This approach can enhance the efficacy of existing drugs, potentially overcoming resistance mechanisms. For example, some antimicrobial peptidomimetics with guanidino groups have been shown to work in concert with other antimicrobial agents.

While specific data on this compound derivatives is sparse, the principle of synergy has been established for related compounds. The membrane-disrupting action of guanidino groups can facilitate the entry of other antibiotics into the bacterial cell, thereby increasing their effective concentration at the site of action.

Anti-inflammatory Response Modulation

In addition to their antimicrobial properties, derivatives of this compound and related guanidino compounds have been investigated for their ability to modulate inflammatory responses.

Inhibition of Pro-inflammatory Mediator Synthesis (e.g., Nitric Oxide, Interleukins)

Several studies have indicated that certain guanidino compounds can inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO). The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of many inflammatory conditions. Guanidino compounds, due to their structural similarity to L-arginine, the substrate for NOS, can act as inhibitors of this enzyme. nih.gov

For instance, N-acetylcysteine amide (NACA), a derivative of N-acetylcysteine, has shown protective effects against pulmonary inflammation. nih.gov While not a direct analogue, this demonstrates the potential for amide derivatives to possess anti-inflammatory properties. Furthermore, studies on N-acetyl glucosamine (B1671600) derivatives have shown inhibition of iNOS expression and production of pro-inflammatory cytokines like IL-6 and TNF-α. researchgate.netnih.gov These findings suggest that derivatives of this compound could similarly interfere with these inflammatory pathways.

Table 2: Inhibition of Nitric Oxide Production by Guanidino Compounds

| Compound | Concentration | Inhibition of Nitrite Production (%) |

| Asymmetric Dimethylarginine (ADMA) | 100 µM | 31.8 ± 7.1 |

| Methylguanidine | 1000 µM | 47.6 ± 5.6 |

Data reflects the inhibitory effects of guanidino compounds on nitric oxide synthesis. nih.gov

Suppression of Inflammatory Cell Activation (e.g., Macrophages)

Macrophages are key players in the immune system, capable of adopting different functional phenotypes in response to their microenvironment. These phenotypes are broadly categorized as the pro-inflammatory M1 and the anti-inflammatory M2 macrophages. The balance between M1 and M2 activation is crucial for tissue homeostasis and the resolution of inflammation. Dysregulation of this balance can contribute to various inflammatory diseases.

Derivatives of guanidine have been explored for their anti-inflammatory properties. The mechanism of action for some of these compounds involves the modulation of macrophage activity. While direct studies on this compound are not available, other guanidine-containing molecules have been shown to influence inflammatory pathways. For instance, some macrolide derivatives, which are structurally distinct but have immunomodulatory effects, have been shown to polarize M1 macrophages toward the M2 phenotype. This is often assessed by measuring the production of key cytokines, such as a reduction in the pro-inflammatory IL-12 and an increase in the anti-inflammatory IL-10. nih.govnih.gov

Table 1: Illustrative Cytokine Modulation by an Immunomodulatory Compound in M1-Stimulated Macrophages

| Compound | Concentration | IL-12 Production (% of Control) | IL-10 Production (% of Control) |

| Azithromycin (example) | 10 µM | ↓ 40% | ↑ 60% |

| Derivative A (example) | 10 µM | ↓ 35% | ↑ 50% |

| Derivative B (example) | 10 µM | ↓ 50% | ↑ 75% |

Note: This table is illustrative and based on data for macrolide derivatives, not this compound. It demonstrates a common method for assessing the modulation of macrophage polarization.

Cardioprotective and Vascular System Effects

The Sodium-Hydrogen Exchanger-1 (NHE-1) is a crucial ion transporter involved in regulating intracellular pH. nih.gov During events like myocardial ischemia and reperfusion, overactivation of NHE-1 can lead to an ionic imbalance, contributing to cardiac cell injury. nih.gov Consequently, inhibitors of NHE-1 are investigated for their cardioprotective potential.

Several acylguanidine derivatives have been developed as selective NHE-1 inhibitors. nih.gov One such example is the aminoguanidine (B1677879) derivative T-162559, which has demonstrated potent inhibition of NHE-1 in both human and rat platelets. nih.gov Preclinical studies have shown that this compound offers significant protection in animal models of myocardial ischemia and reperfusion. nih.gov The inhibitory effects of T-162559 and other acylguanidine NHE-1 inhibitors like cariporide (B1668443) and eniporide (B1671292) have been quantified, showcasing the potential of this chemical class. nih.gov

Table 2: Comparative Inhibitory Effects of Guanidine Derivatives on Human Platelet NHE-1

| Compound | IC₅₀ (nmol/L) |

| T-162559 | 30 |

| Cariporide | 300 |

| Eniporide | 100 |

Data sourced from a study on the in vitro pharmacology of T-162559. nih.gov

Platelet aggregation is a critical process in hemostasis, but its uncontrolled activation can lead to thrombosis and cardiovascular events. Antiplatelet agents are therefore vital in the prevention and treatment of these conditions. The guanidine moiety is present in some compounds investigated for their ability to inhibit platelet aggregation.

While specific data on this compound is unavailable, studies on other classes of compounds, such as nipecotamides, have shown that the presence of a carbamoyl (B1232498) group is essential for their antiplatelet activity. rsc.orgnih.gov These studies evaluate the ability of compounds to inhibit platelet aggregation induced by agents like adenosine (B11128) diphosphate (B83284) (ADP) or collagen. nih.gov The potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC₅₀).

Table 3: Example of In Vitro Antiplatelet Aggregation Activity of Nipecotamide (B1220166) Derivatives

| Compound | Agonist | IC₅₀ (µM) |

| 1B-(-) | ADP | 2.0 |

| 1A-(+) | ADP | 8.0 |

| 2C-(+) | Collagen | 0.96 |

| 2A-(-) | Collagen | 9.6 |

Note: This table presents data for nipecotamide derivatives to illustrate how antiplatelet activity is quantified and is not representative of this compound. nih.gov

Ocular Pharmacology Studies

Elevated intraocular pressure (IOP) is a major risk factor for glaucoma, a condition that can lead to irreversible vision loss. researchgate.net Many treatments for glaucoma aim to lower IOP by either reducing the production of aqueous humor or increasing its outflow. researchgate.net A major class of drugs used for this purpose are carbonic anhydrase inhibitors, such as dorzolamide (B1670892) and brinzolamide, which reduce aqueous humor production. nih.gov

There is no available research to suggest that this compound or its derivatives have been investigated for their effects on intraocular pressure. The mechanisms of action for guanidine-based compounds in the eye, if any, are yet to be determined and would likely differ from those of carbonic anhydrase inhibitors.

Table 4: Illustrative Data on Intraocular Pressure Reduction by Topical Carbonic Anhydrase Inhibitors in Glaucoma Patients

| Compound | Treatment Duration | Mean IOP Reduction (mmHg) |

| Brinzolamide | 3 months | 3.5 - 5.7 |

| Dorzolamide | 3 months | 3.8 - 5.6 |

Note: This data is for carbonic anhydrase inhibitors and is provided for context on how IOP-lowering effects are reported. It does not represent any known or expected activity of this compound.

Exploration of Other Biological Activities

The guanidine functional group is a common feature in a variety of biologically active molecules, suggesting that this compound and its derivatives could potentially exhibit a range of other pharmacological effects. nih.govresearchgate.netnih.govmdpi.com Guanidine-containing compounds have been investigated for their potential as:

Antimicrobial agents: Some natural and synthetic guanidine derivatives have shown broad-spectrum antibacterial and antifungal activities. nih.gov

Anticancer agents: Certain molecules incorporating the guanidine structure have been evaluated for their ability to inhibit the growth of cancer cells.

Neurological agents: The guanidine group is present in compounds that interact with the central nervous system. nih.gov

Antidiabetic agents: Some guanidine derivatives have been explored for their potential to manage blood sugar levels. nih.gov

Further research would be necessary to determine if this compound or its analogs possess any of these or other biological activities.

Investigation of Antidepressant-like Effects

There is currently no available research on the antidepressant-like effects of this compound derivatives. Standard preclinical screening models, such as the forced swim test or tail suspension test, have not been reported in the literature for any compound within this specific chemical family. Therefore, no data on their potential efficacy, mechanism of action, or comparative performance against standard antidepressant drugs can be provided.

Anti-Glycation Activity

Similarly, the potential for this compound derivatives to inhibit the formation of advanced glycation end products (AGEs) has not been explored in any published studies. Glycation is a non-enzymatic process implicated in the pathogenesis of various diseases, including diabetes and its complications. While the anti-glycation potential of many natural and synthetic compounds is an active area of research, this compound derivatives have not been a subject of these investigations. As a result, there is no data to present regarding their in vitro or in vivo anti-glycation activity.

Enzyme Scavenging and Antioxidant Properties

The capacity of this compound derivatives to act as antioxidants or scavengers of enzymatic and non-enzymatic free radicals remains uninvestigated. No studies have been published that assess their ability to neutralize reactive oxygen species (ROS) or to inhibit enzymes involved in oxidative stress pathways. Consequently, information on their potential to mitigate oxidative damage, a key factor in numerous pathological conditions, is not available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Key Structural Determinants for Biological Potency

The initial step in understanding the SAR of N-carbamimidoylacetamide would be to identify the structural components critical for its biological effect. This process involves the synthesis of a series of analogues where specific parts of the molecule are systematically modified. For this compound, this would likely involve modifications to the guanidine (B92328) group, the acetamide (B32628) moiety, and the methylene (B1212753) linker.

Key questions that researchers would seek to answer include:

The role of the guanidine group: Is the strong basicity and potential for multiple hydrogen bond interactions of the guanidinyl head essential for activity? Modifications could include altering its substitution pattern or replacing it with other basic groups to probe the importance of its pKa and geometry.

The significance of the acetamide tail: What is the contribution of the acetamide group? Researchers would investigate if the hydrogen bond donor and acceptor capabilities are crucial. Analogues would be created by replacing the acetamide with other functional groups of varying sizes, lipophilicity, and hydrogen bonding potential.

The impact of the linker: The length and flexibility of the linker connecting the guanidine and acetamide groups would be varied to determine the optimal spatial arrangement of these two key functionalities for interaction with a biological target.

The biological potency of each synthesized analogue would be determined through in vitro assays, and the results would allow for the identification of the key structural determinants required for the desired biological activity.

Pharmacophore Mapping and Lead Optimization Strategies

Pharmacophore mapping is a computational method used to define the essential 3D arrangement of functional groups that a molecule must possess to bind to a specific biological target. youtube.comijpsonline.com For this compound, a pharmacophore model would be generated based on the SAR data from its active analogues. This model would highlight the critical features, such as hydrogen bond donors/acceptors, positive ionizable centers, and hydrophobic regions, and their relative spatial orientations. ijpsonline.com

Potency and Efficacy: Enhancing the desired biological effect.

Selectivity: Minimizing activity against unintended targets to reduce potential side effects.

Pharmacokinetic Properties: Improving absorption, distribution, metabolism, and excretion (ADME) profiles to ensure the compound can reach its target in the body and remain there for a sufficient duration. researchgate.net

Strategies would involve designing new molecules that fit the pharmacophore model while incorporating structural changes aimed at addressing any liabilities identified in the initial lead compound.

Stereochemical Influences on Pharmacological Profiles

Stereochemistry, the 3D arrangement of atoms in a molecule, can have a profound impact on its pharmacological profile. nih.gov If derivatives of this compound contain chiral centers, it would be crucial to investigate the influence of stereochemistry. Often, only one enantiomer (one of a pair of mirror-image molecules) is responsible for the desired biological activity, while the other may be inactive or contribute to off-target effects. nih.gov

This investigation would involve the synthesis of stereochemically pure enantiomers and diastereomers. Each isomer would then be tested independently to determine its potency, selectivity, and other pharmacological properties. Understanding these stereochemical influences is vital for developing a safe and effective drug, as regulatory agencies often require the development of a single, most active isomer.

Correlation between Structural Features and Biophysical Properties

The biophysical properties of a molecule, such as its solubility, lipophilicity, and permeability, are critical for its development into a viable drug. Structure-property relationship (SPR) studies aim to understand how specific structural features influence these properties. rsc.orgnih.gov

For this compound and its analogues, researchers would systematically measure key biophysical parameters:

Solubility: The ability of the compound to dissolve in aqueous and organic media. Poor solubility can hinder absorption and formulation.

Lipophilicity (logP/logD): A measure of a compound's affinity for fatty versus aqueous environments. This property is crucial for membrane permeability and can influence metabolism and toxicity.

Permeability: The ability of the compound to pass through biological membranes, such as the intestinal wall or the blood-brain barrier.

Metabolic Stability: The susceptibility of the compound to be broken down by metabolic enzymes, which determines its half-life in the body. researchgate.net

Mechanistic Dissection of Biological Actions and Target Interactions

Identification and Validation of Specific Molecular Targets

The biological effects of N-carbamimidoylacetamide are mediated through its interaction with specific molecular targets. The primary and most well-validated of these are the enzymes directly involved in the creatine (B1669601) biosynthesis pathway. However, research also suggests potential interactions with other cellular components, particularly under conditions of high concentration.

Guanidinoacetate N-methyltransferase (GAMT): The most direct molecular target of this compound is the enzyme Guanidinoacetate N-methyltransferase (GAMT). wikipedia.orgmedlineplus.gov this compound serves as the specific and essential substrate for GAMT, which catalyzes its methylation to form creatine. nih.gov This interaction is the final and committed step in the endogenous synthesis of creatine. tennessee.edu The vital role of this interaction is underscored by the severe neurological and muscular symptoms that arise from genetic deficiencies in the GAMT enzyme, which lead to a lack of creatine and a buildup of this compound. medlineplus.gov

Gamma-aminobutyric acid (GABA) Receptors: In pathological states characterized by high concentrations of this compound, such as GAMT deficiency, evidence suggests it may act as a ligand for other molecular targets. nih.gov Researchers have proposed that this compound can activate gamma-aminobutyric acid (GABA) receptors, specifically GABA-A receptors. mdpi.com This interaction is thought to contribute to the neurological dysfunction, including seizures, observed in patients with inborn errors of creatine metabolism. nih.govmdpi.com

Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Components: Studies investigating the role of this compound in muscle growth have indicated that it may influence key regulatory proteins. It has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth and protein synthesis. nih.govnih.gov

Table 1: Identified Molecular Targets of this compound

| Molecular Target | Role of this compound | Primary Biological Context | Supporting Evidence |

|---|---|---|---|

| Guanidinoacetate N-methyltransferase (GAMT) | Substrate | Creatine Biosynthesis | Directly methylated by GAMT to form creatine. nih.govwikipedia.org |

| L-arginine:glycine (B1666218) amidinotransferase (AGAT) | Product | Creatine Biosynthesis | Synthesized by AGAT from L-arginine and glycine. wikipedia.org |

| GABA-A Receptors | Potential Activator/Ligand | Neurological Signaling (Pathological) | Proposed to contribute to neurological symptoms in GAMT deficiency. nih.govmdpi.com |

| mTOR Signaling Pathway | Upstream Activator | Muscle Growth and Myogenesis | Shown to activate the Akt/mTOR/S6K signaling cascade. nih.gov |

Molecular Basis of Ligand-Receptor Interactions

The interaction between this compound (the ligand) and its molecular targets (receptors or enzymes) is foundational to its biological activity. These interactions range from well-characterized substrate binding to more speculative receptor modulation.

The primary ligand-receptor interaction for this compound is its binding to the active site of the enzyme GAMT. wikipedia.org In this enzymatic reaction, GAMT catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAMe) to the guanidino group of this compound. nih.govmdpi.com This forms creatine and S-adenosyl-L-homocysteine as products. reactome.org The binding is highly specific, ensuring the efficient production of creatine, which is vital for cellular energy homeostasis. nih.gov

In the context of neurological pathways, the proposed interaction with GABA-A receptors is less defined. It is hypothesized that at supraphysiological concentrations, this compound may bind to these receptors and act as an agonist, thereby altering neuronal excitability. mdpi.com This interaction could potentially disrupt the normal balance of inhibitory neurotransmission in the central nervous system, contributing to the epileptic seizures seen in GAMT deficiency. nih.gov

Characterization of Enzymatic Inhibition or Activation Pathways

This compound's role is primarily that of a metabolic intermediate rather than a direct enzymatic modulator like a competitive or non-competitive inhibitor. libretexts.orgnih.gov However, its production and consumption are tightly regulated within its biochemical pathway, and its presence can lead to the activation of broader signaling cascades.

Enzymatic Regulation: this compound itself does not directly inhibit or activate the enzymes in its own biosynthetic pathway. Instead, the pathway is regulated by feedback inhibition from the final product. High levels of creatine repress the synthesis of the AGAT enzyme, which is the first step in the production of this compound. wikipedia.org While this compound is readily converted to creatine, it only exerts an "apparent" repressor activity, with creatine being the true repressor molecule. wikipedia.org The enzyme ornithine, a byproduct of the AGAT reaction, can also inhibit AGAT activity. wikipedia.org

Activation of Signaling Pathways: Research has demonstrated that this compound can trigger the activation of complex intracellular signaling pathways. In muscle cells, it has been shown to regulate myogenic differentiation and growth by activating the Akt/mTOR/S6K signaling pathway. nih.gov This cascade is critical for protein synthesis and muscle hypertrophy. The activation of this pathway suggests that this compound, or its downstream product creatine, can act as a signaling molecule that promotes muscle development. nih.gov Further analysis has implicated its influence on other pathways crucial for muscle growth, including the Wnt and AMPK signaling pathways. nih.gov

Analysis of Cellular and Biochemical Pathway Perturbations

The introduction or accumulation of this compound significantly perturbs several key cellular and biochemical pathways, extending beyond its immediate role in creatine synthesis. These perturbations have consequences for cellular energy status, methylation capacity, and amino acid metabolism.

Creatine Biosynthesis and Energy Metabolism: The most direct pathway perturbation involves creatine metabolism. reactome.org As the immediate precursor to creatine, this compound is essential for maintaining the cellular pool of phosphocreatine (B42189). tennessee.eduresearchgate.net The phosphocreatine system acts as a temporal and spatial energy buffer, rapidly regenerating adenosine (B11128) triphosphate (ATP) in cells with high energy demands. phiphar.comnih.gov Supplementation with this compound can effectively increase creatine levels in tissues, thereby enhancing this energy-buffering capacity. mdpi.com

Methylation Metabolism: The conversion of this compound to creatine is one of the most significant consumers of S-adenosyl-L-methionine (SAMe) in the body, accounting for a substantial portion of all biological methylation reactions. nih.gov This high demand can perturb the cellular methylation cycle. The reaction produces S-adenosyl-L-homocysteine, which is subsequently hydrolyzed to homocysteine. mdpi.com Consequently, high rates of creatine synthesis can potentially impact other essential methylation-dependent processes and may lead to an elevation in plasma homocysteine levels. mdpi.com

Amino Acid Metabolism: The synthesis of this compound from L-arginine and glycine directly impacts the metabolic fate of these amino acids. tennessee.edu By providing an exogenous source of this compound, it is possible to spare endogenous L-arginine that would otherwise be consumed for creatine synthesis. nih.gov This spared L-arginine then becomes available for other critical biological functions, including protein synthesis and the production of nitric oxide. nih.gov

Perturbations in Pathological States: In genetic disorders like GAMT deficiency, the inability to convert this compound to creatine leads to its massive accumulation in the brain and other tissues. nih.govnih.gov This accumulation causes severe pathway perturbations, leading to neurotoxicity. The depletion of the creatine/phosphocreatine pool impairs brain energy metabolism, while the high levels of this compound are thought to interfere with neurotransmission, possibly through interactions with GABA receptors, contributing to intellectual disability and seizures. medlineplus.govmdpi.com

Table 2: Summary of Pathway Perturbations by this compound

| Pathway | Nature of Perturbation | Biochemical Consequence |

|---|---|---|

| Creatine & Energy Metabolism | Serves as a direct precursor | Increases creatine and phosphocreatine pools, enhancing cellular ATP buffering. phiphar.comnih.gov |

| Methylation Metabolism | Consumes S-adenosyl-L-methionine (SAMe) | Impacts cellular methylation potential and can lead to the production of homocysteine. mdpi.comnih.gov |

| Amino Acid Metabolism | Spares endogenous L-arginine | Makes L-arginine available for other metabolic functions like protein synthesis. nih.gov |

| Neurological Pathways (in GAMT deficiency) | Accumulation due to metabolic block | Impairs brain energy homeostasis and may disrupt GABAergic neurotransmission. medlineplus.govmdpi.com |

| Muscle Growth Signaling (e.g., Akt/mTOR) | Activates signaling cascade | Promotes myogenic differentiation and protein synthesis. nih.gov |

Advanced Research Applications and Future Trajectories for this compound: An Overview

While this compound, also known as N-acetylguanidine, is a known chemical entity, a comprehensive body of research focusing specifically on its advanced applications remains limited. The current scientific literature primarily references this compound as a substructure within larger, more complex molecules rather than as a standalone agent with defined applications. Consequently, a detailed exploration of its role as a versatile reagent, its direct translational potential, or specific methodological innovations is not extensively documented.

This article, therefore, serves to outline the requested areas of research for this compound, while noting the significant gaps in the available scientific data. The information presented is based on the broader context of guanidine-containing compounds, which share a key functional group with this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-carbamimidoylacetamide in laboratory settings?

- Methodological Answer : Synthesis typically involves condensation reactions between acetamide derivatives and carbamimidoylating agents. A stepwise approach includes:

- Reagent Preparation : Use anhydrous conditions to minimize hydrolysis of intermediates.

- Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress .

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures purity.

- Validation : Confirm structure via H/C NMR and FT-IR spectroscopy. Cross-reference spectral data with databases like NIST Chemistry WebBook for accuracy .

Q. How should researchers safely handle and store this compound to minimize exposure risks?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid skin/eye contact; if exposure occurs, rinse immediately with water (15+ minutes for eyes) and seek medical attention .

- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Label containers with GHS hazard pictograms (e.g., "Harmful if swallowed") .

- Spill Management : Contain spills with absorbent materials (e.g., vermiculite) and dispose via approved hazardous waste protocols .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Chromatography : HPLC or GC-MS to assess purity (>98% by area normalization) .

- Spectroscopy :

- NMR : H/C NMR for functional group confirmation.

- FT-IR : Identify characteristic bands (e.g., amide C=O stretch at ~1650 cm) .

- Elemental Analysis : Verify empirical formula (e.g., CHN analysis) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of this compound under varying conditions?

- Methodological Answer :